Cas no 2649077-63-2 (1H-Isoindol-3-amine, 6-bromo-)

1H-Isoindol-3-amine, 6-bromo-, is a highly specialized organic compound with significant synthetic utility. This compound features a bromo substitution at the 6-position of the 1H-isoindole ring, which enhances its reactivity in various chemical transformations. Its structural features make it a valuable intermediate for the synthesis of biologically active molecules and pharmaceuticals. The 6-bromo group provides selectivity in synthetic routes, enabling the targeted modification of complex organic molecules.
1H-Isoindol-3-amine, 6-bromo- structure
1H-Isoindol-3-amine, 6-bromo- structure
Product Name:1H-Isoindol-3-amine, 6-bromo-
CAS No:2649077-63-2
MF:C8H7BrN2
MW:211.058580636978
CID:5849776
PubChem ID:123363476
Update Time:2025-06-20

1H-Isoindol-3-amine, 6-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindol-3-amine, 6-bromo-
    • 2649077-63-2
    • EN300-26864142
    • 6-bromo-1H-isoindol-3-amine
    • Inchi: 1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2,(H2,10,11)
    • InChI Key: GYLZXNTUWYVLAX-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC(Br)=C2)C(N)=N1

Computed Properties

  • Exact Mass: 209.97926g/mol
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.4Ų

Experimental Properties

  • Density: 1.78±0.1 g/cm3(Predicted)
  • Boiling Point: 329.9±52.0 °C(Predicted)
  • pka: 5.68±0.20(Predicted)

1H-Isoindol-3-amine, 6-bromo- Pricemore >>

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Additional information on 1H-Isoindol-3-amine, 6-bromo-

1H-Isoindol-3-amine, 6-bromo- (CAS No. 2649077-63-2): A Comprehensive Overview

1H-Isoindol-3-amine, 6-bromo- (CAS No. 2649077-63-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-Bromoisoindoline-3-amine, is a brominated derivative of isoindoline and has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1H-Isoindol-3-amine, 6-bromo- features a six-membered isoindoline ring with a bromine atom at the 6-position and an amino group at the 3-position. The presence of the bromine atom imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for the design and synthesis of bioactive compounds.

Recent studies have highlighted the significance of 1H-Isoindol-3-amine, 6-bromo- in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory effects, 1H-Isoindol-3-amine, 6-bromo- has shown promise in neurodegenerative disease research. A study in the Journal of Neuroscience reported that this compound can protect neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This neuroprotective effect makes it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 1H-Isoindol-3-amine, 6-bromo- is another factor contributing to its popularity in research. Various synthetic routes have been developed to produce this compound efficiently. One notable method involves the bromination of isoindoline followed by amination using ammonia or primary amines. This synthetic flexibility allows researchers to modify the structure further, tailoring it for specific biological activities.

In the context of drug discovery, 1H-Isoindol-3-amine, 6-bromo- has been explored as a lead compound for developing new drugs. Its ability to cross the blood-brain barrier (BBB) is particularly valuable for central nervous system (CNS) disorders. A recent study in the European Journal of Medicinal Chemistry described a series of derivatives derived from 1H-Isoindol-3-amine, 6-bromo-, which showed improved BBB permeability and enhanced pharmacological activities compared to the parent compound.

The safety profile of 1H-Isoindol-3-amine, 6-bromo- is also an important consideration for its potential therapeutic applications. Preclinical studies have indicated that this compound exhibits low toxicity and good tolerability in animal models. However, further investigations are necessary to fully understand its safety profile in humans.

In conclusion, 1H-Isoindol-3-amine, 6-bromo- (CAS No. 2649077-63-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.

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